(E)-octadecan-9-ynoic acid

Description

Historical Context of Acetylenic Fatty Acid Discovery and Research

The study of fatty acids dates back to the late 18th century when Antoine Lavoisier first identified the elemental composition of fats and oils. nih.gov A pivotal moment in lipid chemistry came with the work of Michel Eugène Chevreul in the early 19th century, who was the first to isolate a fatty acid molecule by treating animal fat-derived soap with acid, a process he termed saponification. nih.gov

The discovery of acetylenic fatty acids, a more specialized class of lipids, occurred later in the 19th century. The French chemist Arnaud A. is credited with the first discovery of a naturally occurring acetylenic fatty acid in 1892. gerli.com He isolated tariric acid (6-octadecynoic acid) from the seed fat of plants from the genus Picramnia. gerli.comwikipedia.org This discovery opened the door to identifying a new class of natural products. Throughout the 20th century, research expanded to uncover a variety of acetylenic fatty acids from diverse natural sources, including plants, fungi, and marine organisms. gerli.comnih.govmdpi.com A notable discovery was mycomycin (B1230871) in 1947, an antibiotic compound produced by an Actinomycete, which showed activity against the bacteria responsible for human tuberculosis. gerli.com These early discoveries laid the groundwork for understanding the unique chemistry and biological potential of fatty acids containing triple bonds.

Nomenclature and Structural Variants of Octadecenoic/Octadecynoic Acids in Biochemical Systems

The 18-carbon (octadeca-) fatty acids are fundamental components of biochemical systems and exhibit extensive structural diversity. Their nomenclature precisely describes the carbon chain length, the presence, position, and stereochemistry of unsaturations.

Octadecenoic Acids: These fatty acids possess an 18-carbon chain with one double bond (C18:1). The position of the double bond and its geometry (cis or trans, systematically named Z or E, respectively) lead to numerous isomers with distinct physical and biological properties. nih.govatamanchemicals.com A cis configuration introduces a bend in the fatty acid chain, while a trans configuration results in a more linear shape, similar to saturated fatty acids. atamanchemicals.comatamankimya.com

Table 1: Examples of Octadecenoic Acid Isomers

| Common Name | Systematic Name | Position and Geometry | Natural Occurrence |

|---|---|---|---|

| Oleic acid | (Z)-Octadec-9-enoic acid | 9-cis | Abundant in many plant and animal fats. atamankimya.com |

| Elaidic acid | (E)-Octadec-9-enoic acid | 9-trans | Major trans fat in hydrogenated vegetable oils. atamanchemicals.com |

| Petroselinic acid | (Z)-Octadec-6-enoic acid | 6-cis | Found in plants of the Apiaceae and Araliaceae families. wikipedia.orgfatplants.net |

Octadecynoic Acids: These are 18-carbon fatty acids containing one triple bond (C18:1a). The position of the alkyne group along the carbon chain defines the specific isomer.

Table 2: Examples of Octadecynoic Acid Isomers

| Common Name | Systematic Name | Position of Triple Bond | Natural Occurrence |

|---|---|---|---|

| Stearolic acid | Octadec-9-ynoic acid | 9 | Found in seed oils of the Santalaceae (sandalwood) family. gerli.comd-nb.info |

| Tariric acid | Octadec-6-ynoic acid | 6 | Found in seed oils of the Picramniaceae family. gerli.comwikipedia.orgd-nb.info |

Enynoic Fatty Acids: A further level of complexity is found in fatty acids that contain both double and triple bonds. These are known as enynoic acids. The compound central to this article, (E)-octadecan-9-ynoic acid, is likely a misnomer for an enynoic fatty acid, such as an (E)-octadecen-9-ynoic acid.

Table 3: Examples of C18 Enynoic Fatty Acids

| Common Name | Systematic Name | Unsaturation | Natural Occurrence |

|---|---|---|---|

| Ximenynic acid (Santalbic acid) | (E)-Octadec-11-en-9-ynoic acid | 9-yne, 11-trans-ene | Found in seed oils of Santalaceae and Olacaceae families. d-nb.infothegoodscentscompany.com |

| Crepenynic acid | (Z)-Octadec-9-en-12-ynoic acid | 9-cis-ene, 12-yne | Found in seed oils of Crepis species. d-nb.infoaocs.org |

Significance of this compound within Lipid Biochemistry and Natural Product Chemistry

Acetylenic fatty acids, including 9-octadecynoic acid and its relatives, are significant natural products primarily found in specific plant families, fungi, and marine organisms. nih.govmdpi.com They are particularly abundant in tropical plants belonging to the Santalaceae and Olacaceae families, where they can constitute a major fraction of the seed oil lipids. gerli.comd-nb.info

The biosynthesis of these unique fatty acids is an area of active research. Studies have shown that the acetylenic bond is not built during the initial formation of the fatty acid carbon chain but is introduced into a pre-existing long-chain fatty acid. nih.gov Tracer studies have identified oleic acid as a direct precursor to crepenynic acid, indicating that desaturase-like enzymes are responsible for converting a double bond into a triple bond. aocs.orgnih.gov

The biological activities of acetylenic fatty acids are diverse and of considerable interest to researchers. Many of these compounds have been reported to possess potent pharmacological properties, including antifungal, antibacterial, and antiparasitic activities. nih.govmdpi.com For example, 6-nonadecyonic acid demonstrates strong antifungal activity by disrupting fatty acid homeostasis in fungal cells. nih.gov Ximenynic acid, an enynoic acid, exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of eicosanoids. gerli.com The unique triple bond functionality makes these molecules valuable tools in chemical biology for probing enzyme active sites and studying lipid-protein interactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30O2 |

|---|---|

Molecular Weight |

278.4 g/mol |

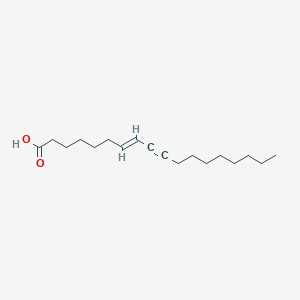

IUPAC Name |

(E)-octadec-7-en-9-ynoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-8,13-17H2,1H3,(H,19,20)/b12-11+ |

InChI Key |

BWSIKEZDJMZITO-VAWYXSNFSA-N |

Isomeric SMILES |

CCCCCCCCC#C/C=C/CCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC#CC=CCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Transformations of E Octadecan 9 Ynoic Acid

Enzymology of Acetylenic Bond Formation in Biological Systems

The introduction of a triple bond (acetylenic bond) into a fatty acid chain is a specialized biochemical process catalyzed by a unique set of enzymes. This process often involves modifications of existing fatty acids by enzymes that typically introduce double bonds.

Role of Desaturases in Octadecenoic/Octadecynoic Acid Biosynthesis

Fatty acid desaturases are key enzymes that introduce double bonds into acyl chains. nih.gov However, some desaturases, often termed "desaturase-like" enzymes, have evolved to catalyze the formation of other functional groups, including acetylenic bonds. nih.govaocs.org These enzymes are responsible for the biosynthesis of naturally occurring acetylenic fatty acids. nih.gov

The formation of an acetylenic bond is thought to be a result of further desaturation of an existing double bond. agriculturejournals.cz For instance, the Δ12 acetylenase from the plant Crepis alpina can convert the 9(Z),12(Z)-octadecadienoate (linoleate) isomer into 9(Z)-octadecen-12-ynoate (crepenynate). nih.gov This suggests that a di-unsaturated precursor is a substrate for acetylenase activity.

Research on enzymes from the Santalaceae family has identified microsomal Δ12 fatty acid desaturases (FADs) with promiscuous activities. nih.govresearchgate.net When expressed in yeast, these enzymes not only performed their primary function of Δ12 desaturation of oleic acid but also exhibited the ability to act on stearolic acid (9-octadecynoic acid), producing trans-12-octadecen-9-ynoic acid. nih.govresearchgate.net This highlights the catalytic plasticity of these desaturases and their direct involvement in modifying acetylenic fatty acids. researchgate.net In some cases, these enzymes can be bifunctional, capable of introducing a double bond and then converting it into a triple bond. nih.gov

| Enzyme Type | Function in Acetylenic Fatty Acid Biosynthesis | Example |

| Desaturase-like enzymes | Catalyze the formation of acetylenic bonds from olefinic precursors. aocs.org | Δ12 acetylenase from Crepis alpina converts a diene to a yne-ene fatty acid. nih.gov |

| Microsomal Δ12 Fatty Acid Desaturases (FADs) | Exhibit promiscuous activity, modifying existing acetylenic fatty acids. nih.govresearchgate.net | Santalaceae FADs can desaturate stearolic acid. nih.govresearchgate.net |

| Bifunctional Acetylenase/Desaturase | Can both introduce a double bond and subsequently convert it to an acetylenic bond. nih.gov | A Δ6-acetylenase from the moss Ceratodon purpureus. nih.gov |

Involvement of Elongases in Fatty Acid Chain Elongation

Fatty acid elongases are enzymes responsible for extending the length of fatty acid chains, typically by adding two-carbon units. wikipedia.orgnih.gov This process is crucial for producing very-long-chain fatty acids (VLCFAs). nih.govspringermedizin.de The elongation process occurs in the endoplasmic reticulum and involves a four-step cycle. nih.govnih.gov Elongases perform the initial and rate-limiting condensation step. nih.govnih.gov

While the primary role of elongases is chain extension, they work in concert with desaturases to generate the diverse array of fatty acids found in cells. nih.gov For instance, after a fatty acid like palmitic acid is synthesized by fatty acid synthase, elongases can extend it to stearic acid and longer chains. wikipedia.org Subsequent desaturation events then introduce double bonds. wikipedia.org In the context of (E)-octadecan-9-ynoic acid, which has an 18-carbon backbone, the foundational C18 chain is established through the coordinated action of fatty acid synthase and potentially elongase systems acting on shorter precursors. wikipedia.orgnih.gov

Precursors and Intermediates in the Biosynthetic Route (e.g., from ricinoleic acid)

The biosynthesis of many unusual fatty acids starts from common fatty acid precursors. Oleic acid (cis-9-octadecenoic acid) is a pivotal precursor for various C18 fatty acids. Research has demonstrated that oleic acid is the direct precursor of ricinoleic acid (12-hydroxyoctadec-9-enoic acid) in the developing castor bean. portlandpress.com This conversion involves the hydroxylation of oleic acid. portlandpress.com

Given that ricinoleic acid shares the C18 backbone and the Δ9 double bond with this compound, it represents a plausible intermediate that could be biochemically modified to form an acetylenic fatty acid. The structural similarity between ricinoleic acid and some acetylenic fatty acids suggests a potential biosynthetic link, where the hydroxyl group could be a site for enzymatic reactions leading to the formation of a triple bond, though the direct pathway from ricinoleic acid to this compound is a subject for further investigation.

Metabolic Fates and Catabolic Pathways

Once synthesized, this compound and related acetylenic fatty acids can undergo various metabolic transformations, including breakdown for energy or conversion into other bioactive molecules.

Beta-Oxidation of Octadecan-9-ynoic Acid Derivatives

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce energy. wikipedia.orgaocs.org This process occurs in the mitochondria and involves a cyclical series of four reactions that shorten the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, FADH₂, and NADH. wikipedia.orgaocs.org

Studies on the effects of acetylenic fatty acids on cellular metabolism have provided insights into their breakdown. For example, the acetylenic acid 6-nonadecynoic acid was found to induce the expression of genes involved in fatty acid β-oxidation in yeast. nih.gov This suggests that cells can recognize and process acetylenic fatty acids through the β-oxidation pathway. However, the presence of the triple bond may require specific enzymatic adaptations for efficient catabolism compared to saturated or unsaturated fatty acids. nih.gov

Hydroxylation and Epoxidation Reactions

Hydroxylation and epoxidation represent other significant metabolic fates for fatty acids, often mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov These reactions can increase the water solubility of fatty acids, facilitating their excretion, or generate signaling molecules.

Acetylenic fatty acids can act as inhibitors of these enzymes. For instance, 17-octadecynoic acid (17-ODYA) is known to be a suicide substrate inhibitor of cytochrome P450 epoxygenases and ω-hydroxylases. nih.govsigmaaldrich.comsigmaaldrich.com This inhibition implies that these enzymes can recognize and interact with the acetylenic fatty acid structure. The interaction suggests that hydroxylation and epoxidation are plausible metabolic routes for octadecynoic acids. The inhibition of these pathways by acetylenic analogs highlights the potential for these compounds to modulate critical physiological processes that are dependent on CYP-derived metabolites. nih.govconicet.gov.ar

| Metabolic Pathway | Description | Relevance to this compound |

| Beta-Oxidation | Catabolic process breaking down fatty acids into acetyl-CoA for energy. wikipedia.orgaocs.org | Acetylenic fatty acids can induce genes for β-oxidation, suggesting this is a likely catabolic route. nih.gov |

| Hydroxylation | Introduction of a hydroxyl (-OH) group, often by cytochrome P450 enzymes. researchgate.net | Acetylenic analogs inhibit CYP hydroxylases, indicating an interaction and a potential metabolic pathway. nih.govsigmaaldrich.com |

| Epoxidation | Formation of an epoxide ring from a double bond, also often catalyzed by CYPs. researchgate.net | Acetylenic analogs inhibit CYP epoxygenases, suggesting this is another possible metabolic fate. nih.govsigmaaldrich.com |

Isomerization Processes within Biological Contexts

The carbon-carbon double bond in the backbone of unsaturated fatty acids, including acetylenic acids like this compound, can undergo isomerization from a cis to a trans configuration. This transformation can be a consequence of various biological and abiotic processes. For instance, thiyl radicals, which can be generated from the interaction of thiols with hydroperoxides, have been implicated in promoting cis/trans isomerization of monounsaturated fatty acids. researchgate.net While direct evidence for the enzymatic isomerization of this compound is not extensively detailed in the available literature, the general principles of fatty acid isomerization provide a framework for its potential biological transformations.

In broader contexts, the stereochemistry of double bonds in fatty acids is crucial for their metabolic fate and biological activity. For example, the difference between cis and trans isomers of octadecenoic acid significantly impacts their ability to regulate the low-density lipoprotein (LDL) receptor. nih.gov The cis isomer, oleic acid, is a preferred substrate for cholesteryl ester formation and actively upregulates hepatic LDL receptor activity, whereas the trans isomer does not exhibit the same regulatory effects. nih.gov This highlights the biological importance of stereoisomerism in fatty acid metabolism, a principle that likely extends to acetylenic fatty acids.

Role of Cytochrome P450 Enzymes and Lipoxygenases in Metabolite Formation

The metabolism of fatty acids is a complex process involving multiple enzymatic pathways, with cytochrome P450 (CYP) enzymes and lipoxygenases (LOX) playing pivotal roles in the formation of a diverse array of signaling molecules and metabolic intermediates. mdpi.comresearchgate.net These enzymes catalyze the introduction of oxygen into the fatty acid structure, leading to the formation of hydroxylated, epoxidized, and other oxidized products.

Cytochrome P450 Enzymes:

Cytochrome P450 monooxygenases are a vast superfamily of enzymes that are integral to the metabolism of both endogenous and exogenous compounds, including fatty acids. researchgate.net In the context of fatty acid metabolism, CYPs are primarily involved in hydroxylation and epoxidation reactions. mdpi.com While not directly part of the β-oxidation cycle, CYPs can modify fatty acids to facilitate their entry into this catabolic pathway or to produce bioactive lipid mediators. researchgate.net

The CYP4 family of enzymes, particularly the CYP4A and CYP4F subfamilies, are well-characterized for their role in fatty acid ω-hydroxylation, which involves the addition of a hydroxyl group to the terminal methyl carbon. mdpi.com For instance, human CYP4A11, CYP4F2, CYP4F3A, and CYP4F3B are known to hydroxylate various fatty acids. mdpi.comnih.gov Although specific studies on the CYP-mediated metabolism of this compound are limited, the established role of these enzymes in oxidizing other C18 fatty acids suggests a high probability of similar metabolic pathways. nih.gov The resulting hydroxylated derivatives can undergo further oxidation to dicarboxylic acids, which can then enter the β-oxidation pathway.

The table below summarizes the major human cytochrome P450 enzymes involved in the metabolism of C18 fatty acids and their potential relevance to this compound.

| Enzyme Family | Specific Isoforms | Primary Reaction | Substrate Examples (C18) | Potential Metabolites of this compound |

| CYP4A | CYP4A11 | ω-hydroxylation | 9(10)-Epoxyoctadecanoic acid | ω-Hydroxy-(E)-octadecan-9-ynoic acid |

| CYP4F | CYP4F2, CYP4F3A, CYP4F3B | ω-hydroxylation | 9(10)-Epoxyoctadecanoic acid, 9(10)-epoxyoctadec-12-enoic acid | ω-Hydroxy-(E)-octadecan-9-ynoic acid |

Lipoxygenases:

Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. wikipedia.org This reaction leads to the formation of fatty acid hydroperoxides, which are precursors to a wide range of biologically active molecules, including leukotrienes and lipoxins. wikipedia.orggsartor.org While the primary substrates for LOX enzymes are polyunsaturated fatty acids, their potential interaction with acetylenic fatty acids like this compound cannot be entirely ruled out, although it is not their canonical mode of action.

The activity of LOX enzymes can initiate signaling cascades or induce structural and metabolic changes within the cell. gsartor.org For example, the 5-LOX pathway in leukocytes is responsible for the synthesis of leukotrienes, potent inflammatory mediators. gsartor.org The metabolism of fatty acids by LOX can also occur through transcellular pathways, where different cell types expressing distinct LOX enzymes sequentially process the fatty acid substrate. wikipedia.org

Regulation of this compound Metabolism

The regulation of fatty acid metabolism is a tightly controlled process, ensuring a balance between synthesis, degradation, and modification to meet the cell's energy and structural needs. This regulation occurs at multiple levels, including allosteric control of enzymes, transcriptional regulation of genes involved in metabolic pathways, and substrate availability.

The metabolism of fatty acids is intricately linked to other major metabolic pathways, such as carbohydrate and cholesterol metabolism. idrblab.netidrblab.netwikipedia.org Acetyl-CoA, a central molecule in metabolism, serves as the precursor for fatty acid synthesis and is also the end product of fatty acid β-oxidation. wikipedia.org The enzyme acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid synthesis, is a key regulatory point and is subject to both allosteric regulation by molecules like palmitoyl-CoA (feedback inhibition) and citrate (B86180) (activation), and hormonal regulation through phosphorylation. wikipedia.org

In microorganisms like E. coli, the FadR protein is a key transcriptional regulator of fatty acid degradation and synthesis. researchgate.net FadR represses the genes involved in β-oxidation and activates those for fatty acid biosynthesis. This regulation is sensitive to the levels of long-chain acyl-CoAs, which antagonize FadR's repressive function. researchgate.net

The regulation of this compound metabolism is expected to be integrated into these general fatty acid regulatory networks. Its structural similarity to other C18 fatty acids suggests that it would be subject to the same enzymatic and regulatory controls. For instance, its potential to be converted to an acyl-CoA derivative would bring it under the influence of enzymes and transport proteins that handle long-chain fatty acyl-CoAs.

Furthermore, the discovery that various fatty acids, including the C18 fatty acid oleic acid, can inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling, suggests a potential role for fatty acids and their metabolites in the feedback regulation of cellular metabolic pathways. nih.gov This adds another layer of complexity to the regulatory landscape of fatty acid metabolism.

Chemical Synthesis and Derivatization Strategies for E Octadecan 9 Ynoic Acid

Total Synthesis Approaches to (E)-Octadecan-9-ynoic Acid

The total synthesis of this compound and related enyne-containing fatty acids relies on the strategic construction of the enyne moiety with precise control over the stereochemistry of the double bond. Various synthetic methodologies, including cross-coupling reactions and stereoselective preparations, have been developed to achieve this.

The stereoselective synthesis of the (E)-alkene geometry is a critical aspect of the total synthesis of this compound. Several catalytic methods have been established for the stereocontrolled formation of enynes.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C(sp)-C(sp²) bonds present in enynes. For instance, the Sonogashira coupling, which involves the reaction of a vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, is a widely used method. By selecting the appropriate (E)-vinyl halide precursor, the desired stereochemistry of the double bond can be installed.

Recent advancements have focused on developing highly efficient and stereoselective catalytic systems. For example, hydroxyapatite-supported palladium catalysts have been utilized for the synthesis of substituted (E)-2-alkene-4-ynecarboxylic esters, demonstrating a recyclable and effective catalytic surface. Furthermore, palladium-catalyzed reactions of vic-diiodo-(E)-alkenes with acrylic esters in water can exclusively yield (E)-isomers of 2-alkene-4-ynoates upm.edu.my.

Boron Lewis acid catalysis has also emerged as a method for the stereoselective synthesis of related structures. It enables the trans-carboacyloxylation of ynamides with esters to produce fully substituted acyclic enol esters with high Z/E selectivity. While not a direct synthesis of the parent acid, this methodology highlights the ongoing development of stereoselective reactions that could be adapted for the synthesis of complex fatty acids.

The development of cost-effective and sustainable synthetic routes is a significant goal in organic synthesis. Castor oil, a readily available and renewable feedstock, is an attractive starting material for the synthesis of various fatty acids due to its high content of ricinoleic acid. Ricinoleic acid is an 18-carbon fatty acid with a double bond at C9 and a hydroxyl group at C12.

A plausible synthetic route from ricinoleic acid to an enyne-containing fatty acid could involve the dehydration of the secondary alcohol to introduce a second double bond, followed by further chemical transformations to generate the alkyne moiety. For example, dehydration of castor oil can be optimized to produce conjugated linoleic acids upm.edu.my. While this process yields a diene system, subsequent modifications could potentially convert this into the desired enyne structure. Another approach involves the thermal breakdown of ricinoleic acid, which can yield shorter-chain functionalized molecules that can serve as building blocks for the synthesis of longer-chain fatty acids like this compound researchgate.net.

Enzymatic processes using lipases are also being explored for the modification of castor oil and its derivatives. These biocatalytic methods offer mild reaction conditions and high selectivity, contributing to more sustainable synthetic pathways mdpi.comnih.govsemanticscholar.org.

Synthesis of Analogs and Derivatives for Research Purposes

To investigate the structure-activity relationships and metabolic pathways of this compound, the synthesis of various analogs and derivatives is essential. These modifications can be targeted at the carboxyl group, the enyne moiety, or involve isotopic labeling.

The carboxyl group of this compound is a prime site for derivatization to explore its biological activity and improve its physicochemical properties. Amide formation is a common modification strategy.

For a closely related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, a series of amide analogs have been synthesized to investigate their potential to promote glucose uptake. The synthesis involves activating the carboxylic acid with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine), followed by the addition of a primary or secondary amine. This general method allows for the creation of a diverse library of amide derivatives with yields ranging from 60-95% nih.govnih.gov.

The following table provides examples of reaction conditions for amide synthesis from a related enyne fatty acid:

| Reagents | Conditions | Product | Yield |

| Amine, DIPEA, HATU | Dichloromethane, Room Temperature, 12h | Amide derivative | 60-95% |

This data is based on the synthesis of amides from (E)-9-oxooctadec-10-en-12-ynoic acid and serves as a representative example for derivatization at the carboxyl group.

The enyne functional group is a key feature of this compound and offers opportunities for a variety of chemical modifications. Reactions targeting the double or triple bond can lead to a wide range of analogs with altered shapes, polarities, and reactivities.

Common reactions of alkenes include hydrogenation, halogenation, and epoxidation. For instance, selective hydrogenation of the double bond would yield an octadecan-9-ynoic acid, while hydrogenation of the triple bond would lead to a conjugated dienoic acid. Halogenation can introduce atoms like bromine or iodine across the double bond, providing intermediates for further cross-coupling reactions.

The alkyne moiety can also undergo various transformations. For example, cycloaddition reactions can be employed to construct new ring systems. The terminal alkyne in related fatty acid surrogates has been shown to be a metabolically competent probe for tracking lipid metabolism, indicating that modifications at this position can be well-tolerated in biological systems acs.org. The biosynthesis of some natural products involves the conversion of an enyne precursor into an allene, suggesting that similar transformations could be explored synthetically nih.gov.

Isotopically labeled analogs, particularly those containing deuterium (²H), are invaluable tools for studying the metabolic fate of fatty acids in vivo. The synthesis of deuterated this compound would enable detailed investigations of its absorption, distribution, metabolism, and excretion (ADME) properties.

Several methods exist for the introduction of deuterium into fatty acids. One common approach is the use of deuterated water (D₂O) as a deuterium source during de novo fatty acid synthesis in biological systems nih.govresearchgate.netnih.gov. For chemical synthesis, deuterated reagents can be employed. For example, the reduction of an alkyne precursor with deuterium gas (D₂) in the presence of a suitable catalyst, such as Lindlar's catalyst for cis-alkene formation or a dissolving metal reduction for trans-alkene formation, can introduce two deuterium atoms stereospecifically.

Another strategy involves the H/D exchange of labile protons on a precursor molecule using a deuterium source and a catalyst. While direct deuteration of an unactivated alkyl chain is challenging, functional groups in proximity can facilitate this exchange. The synthesis of deuterated oleic acid, an unsaturated fatty acid, has been a focus due to its importance in various fields, and the methods developed for its synthesis could be adapted for this compound europa.eu. The use of alkyne- and deuterium-labeled fatty acids as Raman probes for metabolic imaging in plants further highlights the utility of such labeled compounds nih.govsemanticscholar.org.

Isolation and Purification Techniques for Synthetic Products

Following the synthesis of this compound, a multi-step purification strategy is often required to isolate the target compound in a highly pure form. The choice of technique is dictated by the scale of the synthesis and the nature of the impurities present.

Chromatographic Separations (e.g., Supercritical Fluid Chromatography, Column Chromatography)

Chromatographic methods are powerful tools for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, both traditional column chromatography and modern supercritical fluid chromatography (SFC) are applicable.

Column Chromatography: This is a fundamental and widely used technique for the purification of organic compounds. In the context of fatty acid purification, silica (B1680970) gel is a common stationary phase. The separation is based on the polarity of the molecules. A solvent system, the mobile phase, is chosen to elute the components of the mixture at different rates. For instance, in the isolation of a related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, purification was achieved using a semi-preparative column nih.gov. Similarly, chloroform extracts containing (E)-9-octadecenoic acid have been subjected to silica gel column chromatography for fractionation ekb.eg. The selection of the eluent is crucial; a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate mixture, is often employed to effectively separate fatty acids from other components.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and more efficient alternative to traditional high-performance liquid chromatography (HPLC) for the separation of lipids nih.govmdpi.com. This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol mdpi.com. SFC offers several advantages, including faster separations, reduced organic solvent consumption, and high efficiency, particularly for the separation of isomers nih.gov. C18-bonded silica columns are frequently used as the stationary phase in SFC for fatty acid analysis, providing separation based on both chain length and degree of unsaturation mdpi.comnih.gov. This technique is well-suited for the challenging separation of geometric isomers like the (E) and (Z) forms of octadecan-9-ynoic acid.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Separation Principle | Advantages |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Polarity | Cost-effective, scalable |

| Supercritical Fluid Chromatography (SFC) | C18-bonded Silica | Supercritical CO2 with Methanol co-solvent | Polarity, Chain Length, Unsaturation | Fast, high resolution, reduced solvent waste |

Fractionation Techniques (e.g., Urea Fractionation)

Fractionation techniques are employed to separate mixtures based on differences in physical properties, such as solubility and molecular shape. Urea fractionation is a classic and effective method for separating fatty acids based on their degree of unsaturation.

Urea Fractionation (Urea Complexation): This technique relies on the ability of urea to form crystalline inclusion complexes with linear aliphatic molecules, such as saturated and monounsaturated fatty acids researchgate.netdss.go.thresearchgate.net. The long, straight chains of these fatty acids fit snugly into the helical channels of the urea crystals. In contrast, polyunsaturated fatty acids or those with bulky functional groups are less likely to form stable complexes due to their bent or rigid structures.

The process typically involves dissolving the fatty acid mixture in a warm solvent, such as methanol or ethanol, and then adding urea to form a saturated solution. Upon cooling, the urea crystallizes, selectively including the more linear fatty acids. The solid urea-fatty acid complex is then separated by filtration from the liquid phase, which is enriched in the less linear, more unsaturated fatty acids dss.go.thtaylors.edu.my. The fatty acids can then be recovered from the urea complex by dissolving it in water and extracting the liberated fatty acids with an organic solvent. The efficiency of the separation is influenced by factors such as the fatty acid-to-urea ratio, the solvent used, and the crystallization temperature taylors.edu.my. Lower crystallization temperatures generally lead to a higher concentration of polyunsaturated fatty acids in the non-complexed fraction taylors.edu.my. While highly effective for separating saturated from unsaturated fatty acids, its utility in separating geometric isomers like (E) and (Z)-octadec-9-ynoic acid is less established and would depend on subtle differences in their molecular shape influencing complex formation.

| Parameter | Description | Typical Conditions |

| Principle | Selective formation of crystalline inclusion complexes with linear fatty acids. | Saturated and monounsaturated fatty acids are preferentially included. |

| Solvent | Dissolves both fatty acids and urea. | Methanol or Ethanol |

| Temperature | Affects crystallization and complex formation. | Dissolution at elevated temperature, followed by cooling (e.g., to 5°C or -15°C) taylors.edu.my. |

| Separation | Filtration of the solid urea-fatty acid complex from the liquid filtrate. | The filtrate is enriched in less linear (e.g., polyunsaturated) fatty acids. |

| Recovery | Liberation of fatty acids from the urea complex. | Dissolving the complex in water and extracting with an organic solvent. |

Biological Activities and Molecular Mechanisms of E Octadecan 9 Ynoic Acid

Cellular and Subcellular Targets

The direct effects of (E)-octadecan-9-ynoic acid on cellular and subcellular targets, particularly within metabolic signaling pathways, are not well-documented. However, research on related fatty acids allows for a discussion of potential, though unconfirmed, activities.

Interactions with Insulin (B600854) Signaling Pathways

There is currently no direct scientific evidence detailing the interactions of this compound with insulin signaling pathways. Research has more thoroughly examined other fatty acids. For instance, a structurally related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, has been shown to influence key components of this pathway. nih.govnih.gov This compound was found to increase the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and Akt, crucial steps in the insulin signaling cascade that lead to cellular glucose uptake. nih.gov While these findings pertain to a different molecule, they highlight the potential for acetylenic fatty acids to modulate this critical metabolic pathway.

Modulation of Glucose Uptake in Cellular Models (e.g., L6 myotubes)

Specific studies on the modulation of glucose uptake in L6 myotubes by this compound have not been identified in the current body of scientific literature. L6 myotubes, a cell line derived from rat skeletal muscle, are a standard model for studying glucose metabolism. Research on (E)-9-oxooctadec-10-en-12-ynoic acid demonstrated that it could induce a dose-dependent increase in insulin-stimulated glucose uptake in these cells, with an EC50 of 22.96 μM. nih.gov This effect was linked to the increased translocation of the glucose transporter GLUT4 to the plasma membrane. nih.gov

Activation of Intracellular Signaling Cascades (e.g., PI3K pathway)

Direct evidence for the activation of the Phosphatidylinositol 3-kinase (PI3K) pathway by this compound is not available. The PI3K/Akt pathway is a primary signaling cascade downstream of the insulin receptor, playing a vital role in glucose transport and metabolism. The investigation of (E)-9-oxooctadec-10-en-12-ynoic acid showed that its effects on glucose uptake are mediated by the activation of the PI3K pathway. nih.govnih.gov This was confirmed by observing the increased phosphorylation of Akt and its substrate, AS160, which are key events that facilitate the movement of GLUT4 transporters to the cell surface. nih.gov

Enzyme Inhibition and Activation Profiles

The interaction of fatty acids with various enzymes can significantly alter physiological processes. While data specific to this compound is scarce, the activities of analogous compounds provide valuable insights.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

There is no direct research confirming this compound as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes. nih.govnih.gov Interestingly, studies on stearic acid, the saturated C18 counterpart to stearolic acid, have shown it to be a potent inhibitor of PTP1B. This inhibition by stearic acid was found to enhance insulin receptor phosphorylation. While this points to a potential area of investigation for stearolic acid, it is important to note that the presence of the triple bond in stearolic acid creates a rigid structure that could significantly alter its binding and inhibitory profile compared to the flexible saturated chain of stearic acid.

Impact on Eicosanoid Biosynthesis (e.g., prostaglandins, thromboxanes, leukotrienes)

Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids and are involved in inflammation and immunity. nih.govnih.gov The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to their biosynthesis. nih.gov While direct studies on this compound are lacking, research on the structurally similar acetylenic fatty acid, ximenynic acid (octadec-trans-11-en-9-ynoic acid), reveals a significant impact on eicosanoid production.

Ximenynic acid demonstrated a dose-dependent inhibition of both leukotriene B4 (a LOX product) and thromboxane (B8750289) B2 (a COX product) in rat peritoneal leukocytes. This suggests that certain acetylenic fatty acids can interfere with both major pathways of eicosanoid synthesis. The inhibitory concentration (IC50) values highlight a differential effect on these pathways.

| Compound | Target Eicosanoid | Biosynthesis Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Ximenynic Acid | Leukotriene B4 | Lipoxygenase (LOX) | 60 | |

| Crepenynic Acid | Leukotriene B4 | Lipoxygenase (LOX) | 85 | |

| Crepenynic Acid | Thromboxane B2 | Cyclooxygenase (COX) | <10 |

These findings indicate that acetylenic fatty acids like ximenynic acid can modulate inflammatory pathways by inhibiting the enzymes responsible for producing pro-inflammatory eicosanoids. Given the structural similarity, it is plausible that this compound could exhibit similar, though not identical, inhibitory profiles.

Effects on Other Metabolic Enzymes

There is currently a lack of specific research data detailing the effects of this compound on metabolic enzymes. While studies have investigated the impact of other octadecynoic acid isomers on various enzymes, such as the inhibition of cytochrome P450 by 17-octadecynoic acid, these findings cannot be directly attributed to the (E) isomer of 9-octadecynoic acid.

Investigations into DNA Interactions and Binding Mechanisms

Direct investigations into the DNA interactions and binding mechanisms of this compound have not been reported in the scientific literature. General studies on unsaturated fatty acids suggest that they can bind to DNA, with the binding affinity being influenced by factors such as the degree of unsaturation and the cis/trans configuration of the double bonds. acs.org Without specific experimental data, the nature of any potential interaction between this compound and DNA remains speculative.

Impact on Lipid Metabolism and Related Pathways (e.g., PPARalpha, SREBP)

There is no specific information available regarding the impact of this compound on lipid metabolism and related pathways such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Proteins (SREBPs). It is known that unsaturated fatty acids, in general, can act as ligands for PPARα, which in turn can influence the activity of SREBPs, key regulators of lipid synthesis. nih.govresearchgate.netnih.govresearchgate.netmdpi.com However, the specific effects of this compound on these pathways have not been documented.

Structure Activity Relationship Sar Studies of E Octadecan 9 Ynoic Acid Analogs

Correlation of Structural Features with Biological Efficacy

The biological efficacy of fatty acid analogs is intrinsically linked to their structural features. Modifications to the parent molecule can lead to significant changes in activity, a principle that has been extensively applied in the development of analogs of (E)-octadecan-9-ynoic acid and related compounds.

One key area of investigation involves the modification of the carboxylic acid group. The acid functionality, while often essential for activity, can be associated with metabolic liabilities. nih.gov To address this, researchers have synthesized series of amide derivatives from the parent acid. In a study focused on analogs of (E)-9-oxooctadec-10-en-12-ynoic acid, a compound known to mediate antidiabetic activity by increasing glucose uptake, various amide derivatives were generated and evaluated. nih.gov This site-specific modification led to the identification of several derivatives with potent activity. The study demonstrated that converting the carboxylic acid to various amides could produce compounds with significant efficacy, as measured by their half-maximal effective concentration (EC50) for stimulating glucose uptake in L6 myotubes. nih.gov

For instance, the research highlighted compounds 5, 6, 27, 28, 31, 32, and 33 as having the most promising activities within the synthesized series. nih.gov This suggests that the nature of the substituent on the amide nitrogen plays a critical role in determining the biological efficacy. These findings underscore the value of targeted structural modifications to enhance the therapeutic potential of a lead compound. nih.gov

| Compound | EC50 (μM) for Glucose Uptake |

|---|---|

| Compound 5 | 15.47 |

| Compound 6 | 8.89 |

| Compound 27 | 7.00 |

| Compound 28 | 13.99 |

| Compound 31 | 8.70 |

| Compound 32 | 12.27 |

| Compound 33 | 16.14 |

Impact of Geometric Isomerism (E/Z configurations) on Biological Activity

Geometric isomerism, specifically the E/Z (or trans/cis) configuration of double bonds, plays a profound role in the biological activity of fatty acids and their analogs. studymind.co.uknih.gov The spatial arrangement of atoms around a double bond can significantly alter a molecule's shape, influencing its interaction with enzymes and receptors, and its role in biological membranes. solubilityofthings.commichberk.com

The cis configuration introduces a bend in the hydrocarbon chain, which prevents tight packing and increases the fluidity of cell membranes. solubilityofthings.com Conversely, the linear shape of trans fatty acids allows for denser packing, leading to more rigid and less fluid membranes. solubilityofthings.com This difference in membrane dynamics can affect cellular processes like vesicle formation and cell signaling. solubilityofthings.com

Studies on various 18-carbon fatty acid isomers have demonstrated that their geometric and positional differences lead to distinct biological effects, particularly on the metabolism of essential fatty acids. For example, when tested in cultured glioma cells, all trans monoenoic positional isomers of octadecenoic acid were found to inhibit the Δ5 desaturase enzyme by approximately 60% when linoleic acid was the substrate. nih.govcdnsciencepub.com In contrast, most cis positional isomers produced a much lower inhibition of 25-30%. nih.govcdnsciencepub.com Interestingly, the inhibitory effects of trans isomers also depended on the substrate; with α-linolenic acid, only the 11-trans and 12-trans isomers were effective inhibitors. nih.govcdnsciencepub.com

For dienoic isomers, the presence of a 12-trans bond was found to inhibit the formation of both arachidonic acid (20:4(n-6)) and eicosapentaenoic acid (20:5(n-3)). nih.govcdnsciencepub.com This inhibition was markedly enhanced when the second double bond was in a 9-trans configuration. nih.govcdnsciencepub.com These findings highlight that the biological effects of trans isomers are not uniform; each isomer can possess a specific activity that must be studied individually. acs.org

| Isomer Type | Substrate | Effect on Desaturation |

|---|---|---|

| All trans monoenes | Linoleic Acid (18:2n-6) | ~60% inhibition of Δ5 desaturase |

| Most cis monoenes | Linoleic Acid (18:2n-6) | 25-30% inhibition of Δ5 desaturase |

| 11-trans & 12-trans monoenes | α-Linolenic Acid (18:3n-3) | Effective inhibition of 20:5(n-3) formation |

| Dienes with a 12-trans bond | Linoleic & α-Linolenic Acids | Inhibition of 20:4(n-6) and 20:5(n-3) formation |

| 9-trans,12-trans diene | Linoleic & α-Linolenic Acids | Markedly enhanced inhibition |

Influence of Chain Length and Degree/Position of Unsaturation on Activity

The length of the hydrocarbon chain and the number and position of unsaturated bonds are critical determinants of the biological activity of fatty acid analogs. These structural aspects influence physicochemical properties like hydrophobicity and self-assembly, which in turn affect pharmacological behavior. nih.gov

Studies investigating long-chain cis-unsaturated fatty acids have shown a clear correlation between chain length and inhibitory effects on platelet aggregation. The inhibitory potency of mono-unsaturated fatty acids was observed to increase with an increase in their alkyl chain length. nih.gov Furthermore, the degree of unsaturation had an even more pronounced effect; fatty acids with two or more double bonds exhibited greater inhibitory activity than mono-unsaturated ones. nih.gov In this context, the number of double bonds was a more influential factor than their specific position along the chain. nih.gov

In the development of drug-fatty acid prodrugs for diabetes, the choice of fatty acid was shown to be critical. nih.gov A comparative study conjugating an antidiabetic molecule with four different fatty acids (linoleic acid, oleic acid, palmitic acid, and α-lipoic acid) revealed that chain length and unsaturation impacted the resulting prodrugs' pharmacokinetic and pharmacodynamic profiles. nih.gov Among the tested conjugates, those with oleic acid (a C18 monounsaturated fatty acid) and palmitic acid (a C16 saturated fatty acid) demonstrated the most favorable outcomes, including a 2- to 6-fold increase in the plasma half-life of the parent drug. nih.gov Similarly, research on long-chain acylcholines (C18-C22) found that these analogs of acetylcholine (B1216132), including those derived from oleic and linoleic acids, could act as inhibitors of nicotinic acetylcholine receptors. mdpi.com

| Structural Feature | Observation | Biological System/Assay | Reference |

|---|---|---|---|

| Increasing Chain Length (mono-cis-unsaturated) | Increased inhibitory effect | Platelet Aggregation | nih.gov |

| Increasing Degree of Unsaturation (cis) | Greater inhibitory effect than monounsaturates | Platelet Aggregation | nih.gov |

| Position of Double Bonds (cis) | Less influential than the number of double bonds | Platelet Aggregation | nih.gov |

| C16 (Saturated) & C18 (Monounsaturated) Conjugates | Favorable pharmacokinetic and pharmacodynamic profiles | Antidiabetic Prodrugs | nih.gov |

Bioisosteric Replacements and Their Effects on Metabolic Stability and Activity

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance drug-like properties. cambridgemedchemconsulting.com For fatty acid analogs, this approach is often employed to improve metabolic stability, modulate activity, and reduce toxicity. nih.govu-tokyo.ac.jp

The carboxylic acid moiety is a common target for bioisosteric replacement due to its potential for rapid metabolism. nih.gov One successful strategy involves replacing ester linkages, which are susceptible to hydrolysis by esterases, with more metabolically robust groups. jst.go.jp For example, in the development of lysophosphatidylserine (B10771985) (LysoPS) analogs, the ester bond was found to be highly susceptible to degradation in mouse blood. jst.go.jpnih.gov Replacing this ester linkage with heteroaromatic rings, such as 1,3,4-oxadiazole, resulted in compounds with significantly increased metabolic stability (half-life > 24 hours compared to 11.3 hours for the ester) while retaining potency and receptor subtype selectivity. jst.go.jp Similarly, the replacement of a phenyl ring in GPR40 agonists with a 1,3,4-thiadiazole (B1197879) ring was explored to create more polar, heterocyclic analogs with improved aqueous solubility and microsomal stability. tandfonline.com

Computational Approaches in SAR Analysis (e.g., Molecular Docking against Target Proteins)

Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery and SAR analysis. unpatti.ac.id These in silico techniques allow researchers to predict how a ligand (such as a fatty acid analog) will bind to the active site of a target protein, providing insights into the molecular basis of its activity and guiding the design of more potent and selective compounds. nih.govphyschemres.org

In the study of (E)-9-oxooctadec-10-en-12-ynoic acid analogs, molecular docking was performed against the phosphoinositide 3-kinase (PI3K) enzyme, which was identified as a key target in its antidiabetic activity. nih.gov This computational analysis helped to identify the binding modes and thermodynamic interactions that govern the binding affinity of the synthesized amide derivatives, providing a mechanistic rationale for their observed efficacies. nih.gov

Similarly, computational screening and docking have been used to analyze the SAR of compounds targeting Fatty Acid Binding Proteins (FABPs). nih.gov In one study, docking scores calculated by the AutoDock 4.2 program were used to select promising truxillic acid congeners for synthesis and biological testing. nih.gov The docking results often correlated well with the experimentally determined binding affinities (Ki values), though some exceptions highlighted the need for integration with experimental validation. nih.gov Docking studies can generate binding energy scores (often in kcal/mol), where a more negative value typically indicates a more favorable binding interaction. For example, docking of chlorogenic acid against several core targets yielded binding energies ranging from -6.1 to -8.7 kcal/mol. nih.gov This quantitative prediction helps in ranking potential candidates and prioritizing synthetic efforts. unpatti.ac.idnih.gov

Advanced Methodologies in E Octadecan 9 Ynoic Acid Research

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis and Metabolomics

The precise identification and quantification of (E)-octadecan-9-ynoic acid, especially at trace levels within complex biological or environmental samples, necessitate the use of advanced analytical platforms. fiveable.me Spectroscopic and chromatographic techniques are the cornerstones of this type of analysis, often used in combination to enhance separation and detection capabilities. fiveable.memdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and frequently used method for the analysis of fatty acids. rjptonline.org For GC-MS analysis, fatty acids like this compound are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAME), to improve their chromatographic behavior. gsartor.org This derivatization is a critical step for analyzing acetylenic fatty acids. gsartor.org The subsequent analysis on a GC system separates the individual FAMEs based on their volatility and interaction with the stationary phase of the GC column. gsartor.org The mass spectrometer then detects the eluted compounds, providing mass spectra that allow for unequivocal structural identification. rjptonline.orggsartor.org This combination is crucial for metabolomics studies, which aim to identify and quantify a wide range of metabolites in a sample. semanticscholar.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for less volatile or thermally fragile compounds. researchgate.net High-performance liquid chromatography (HPLC) can be used to separate fatty acids, often after derivatization to improve detection. nih.gov When coupled with mass spectrometry, LC-MS provides high sensitivity and selectivity, making it suitable for trace analysis and lipidomics. researchgate.netnih.gov Targeted lipidomics methods using LC-MS/MS can achieve detection limits in the femtomolar to nanomolar range for many lipid species. biorxiv.org

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also vital for structural elucidation. gsartor.org For instance, ¹H and ¹³C NMR spectroscopy can provide detailed information about the carbon skeleton and the position of the triple bond and other functional groups in the fatty acid structure. gsartor.org

Table 1: Chromatographic Techniques for Fatty Acid Analysis

| Technique | Sample Preparation | Separation Principle | Detection | Application in this compound Research |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization to Fatty Acid Methyl Esters (FAME) or other volatile forms. gsartor.org | Separation based on boiling point and polarity on a capillary column. gsartor.org | Mass spectrometry provides mass-to-charge ratio for identification. rjptonline.org | Identification and quantification in complex mixtures, metabolomic profiling. semanticscholar.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct injection or derivatization for enhanced detection. researchgate.netnih.gov | Separation based on polarity using a stationary phase and mobile phase gradient. maxapress.commyfoodresearch.com | Mass spectrometry allows for sensitive detection and structural analysis. nih.gov | Analysis of less volatile lipids, comprehensive lipid profiling. researchgate.net |

| Thin-Layer Chromatography (TLC) | Direct application of extract or fractions. gsartor.org | Separation based on polarity on a silica (B1680970) gel plate. nih.gov | Visualization under UV light or with staining reagents. gsartor.org | Preparative fractionation, monitoring reaction progress. myfoodresearch.com |

Application of Lipidomics for Comprehensive Profile Characterization in Biological Systems

Lipidomics is an emerging field that aims to comprehensively characterize the full complement of lipids (the lipidome) within a cell, tissue, or organism. nih.govnih.gov This systems-level approach is critical for understanding the context in which a specific molecule like this compound exists and functions. The lipidome is incredibly diverse, with thousands of distinct lipid species that play key roles in membrane structure, energy storage, and cell signaling. biorxiv.orgfrontiersin.org

Mass spectrometry-based technologies are the primary driver of lipidomic research. nih.govfrontiersin.org These methods allow for the detection and quantification of hundreds to thousands of lipid species in a single analysis. biorxiv.orgfrontiersin.org Lipidomics can be broadly categorized into two strategies:

Untargeted Lipidomics: This approach aims to measure as many lipids as possible in a sample to provide a global snapshot of the lipidome. It is particularly useful for discovering novel biomarkers and generating new hypotheses.

Targeted Lipidomics: This strategy focuses on the precise and accurate quantification of a specific, predefined set of lipid molecules. researchgate.net This is valuable for validating findings from untargeted studies and for studying specific metabolic pathways involving compounds like this compound.

By applying lipidomics, researchers can investigate how the lipid profile of a biological system changes in response to various stimuli or in different disease states. nih.govnih.gov For example, a lipidomics study could reveal correlations between the levels of this compound and other lipid classes, such as glycerophospholipids or sphingolipids, providing insights into its metabolic pathways and potential biological functions. frontiersin.org The complexity of lipid compositions reflects a wide range of concentrations and structural diversity, making comprehensive analysis essential for understanding their biological roles. biorxiv.org

Development of in vitro Bioassays for Activity Screening and Mechanistic Elucidation

In vitro bioassays are indispensable tools for screening chemical compounds for biological activity and for investigating their underlying mechanisms of action. These assays are performed in a controlled environment outside of a living organism, such as in a test tube or a microplate.

For a compound like this compound, a variety of bioassays can be employed to explore its potential therapeutic properties. A common starting point is screening for antimicrobial activity. The microdilution method, for instance, is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism, such as Staphylococcus aureus or Bacillus subtilis. nih.govd-nb.info

Enzyme inhibition assays are another critical type of bioassay. They are used to identify compounds that can modulate the activity of specific enzymes involved in disease pathways. For example, fatty acids have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is a key negative regulator in insulin (B600854) signaling and a target for type-2 diabetes therapies. nih.gov An in vitro assay using recombinant human PTP1B can be used to screen compounds and determine their inhibitory concentration (IC₅₀ value), as was done to identify oleic acid as a potent inhibitor. nih.gov

Other relevant bioassays include:

Antioxidant Assays: Methods like the DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assay measure a compound's ability to neutralize free radicals, indicating potential antioxidant properties. silae.itpharmacophorejournal.com

Cytotoxicity Assays: These are used to assess the toxicity of a compound against various cell lines, which is crucial for identifying potential anticancer agents or for general safety assessment.

These in vitro screening methods are often high-throughput, allowing for the rapid testing of many compounds and providing the initial evidence needed to justify further, more in-depth studies. researchgate.net

Utilization of Model Organisms in Research (e.g., zebrafish embryos)

While in vitro assays provide valuable information on molecular interactions, in vivo studies using model organisms are essential for understanding the effects of a compound in the context of a whole, living system. The zebrafish (Danio rerio) has emerged as a powerful model organism for studying the toxicity and developmental effects of chemical compounds. nih.govmdpi.com

Zebrafish embryos offer several advantages for research:

Rapid Development: They develop from a fertilized egg to a free-swimming larva within a few days. e-century.us

Optical Transparency: The embryos are transparent, allowing for real-time visualization of organ development and the effects of test compounds. e-century.us

High-Throughput Screening: Their small size and external fertilization allow for the testing of many compounds simultaneously in multi-well plates. nih.gov

In the context of this compound research, zebrafish embryos can be used to assess a range of toxicological endpoints. The Zebrafish Embryo Toxicity (FET) test is a standardized method to evaluate acute toxicity. nih.gov Researchers expose embryos to different concentrations of a test substance and monitor key parameters such as mortality rate, hatching rate, and the incidence of morphological deformities. e-century.uspensoft.net Observed malformations can include pericardial edema (swelling around the heart), yolk sac edema, body curvature, and pigmentation defects. nih.govpensoft.net Furthermore, behavioral assessments, such as analyzing swimming patterns and locomotor activity, can provide insights into potential neurotoxic effects. e-century.uspensoft.net

Table 2: Common Endpoints in Zebrafish Embryo Toxicity Assays

| Endpoint Category | Specific Parameter Measured | Rationale |

|---|---|---|

| Lethality | Mortality Rate, Coagulation | Assesses acute toxicity and lethal concentration. e-century.uspensoft.net |

| Development | Hatching Rate, Body Length | Measures delays or failures in normal developmental progression. nih.gove-century.us |

| Teratogenicity | Pericardial Edema, Yolk Sac Edema, Tail Bending, Lack of Pigmentation | Identifies specific structural malformations caused by the compound. pensoft.net |

| Cardiotoxicity | Heartbeat Rate, Blood Flow | Evaluates effects on cardiovascular development and function. nih.gov |

| Neurotoxicity | Spontaneous Movement, Swimming Behavior | Assesses impacts on the developing nervous system and motor function. e-century.uspensoft.net |

Bioassay-Guided Fractionation for Isolation of Active Components

Bioassay-guided fractionation is a systematic process used to isolate pure, biologically active compounds from a complex mixture, such as a plant or microbial extract. myfoodresearch.comresearchgate.net This strategy directly links chemical separation with biological testing, ensuring that the purification process is focused on the components responsible for the observed activity. myfoodresearch.comnih.gov

The process typically involves the following steps:

Initial Screening: A crude extract is tested in a specific bioassay (e.g., an antimicrobial or enzyme inhibition assay) to confirm that it possesses the desired activity. myfoodresearch.comnih.gov

Fractionation: The active crude extract is subjected to a separation technique, most commonly column chromatography, to divide it into several simpler fractions based on chemical properties like polarity. nih.govsilae.it

Bioassay of Fractions: Each fraction is then tested in the same bioassay. The fraction that shows the highest activity is identified for further investigation. nih.govsilae.it

Iterative Purification: The most active fraction is subjected to further, higher-resolution separation techniques, such as High-Performance Liquid Chromatography (HPLC). nih.gov This process of separation and bio-testing is repeated iteratively.

Isolation and Identification: The process continues until a pure, active compound is isolated. The structure of this isolated compound is then elucidated using spectroscopic methods like MS and NMR. nih.govresearchgate.net

This approach was successfully used to isolate (9Z)-octadec-9-enoic acid (oleic acid) as a major PTP1B inhibitor from the bark of Phellodendron amurense. nih.gov The initial extract showed activity, and through systematic fractionation and testing, oleic acid was identified as the principle responsible for the effect. nih.gov This methodology is highly effective for discovering novel bioactive natural products and is a cornerstone of modern pharmacognosy. researchgate.net

Chemical Biology and Biotechnology Applications of E Octadecan 9 Ynoic Acid and Derivatives

Role as a Biological Precursor for Other Bioactive Molecules

(E)-Octadecan-9-ynoic acid and its related structures, such as oleic acid, serve as versatile precursors for a variety of bioactive molecules through enzymatic transformations. These transformations often involve the introduction of functional groups like hydroxyl or keto groups, which can then be further modified to create compounds with significant biological activities.

For instance, the related compound, oleic acid ((9Z)-octadec-9-enoic acid), can be converted into 10-hydroxystearic acid through the action of a hydratase enzyme. gsartor.org This reaction involves the addition of a water molecule across the double bond. Furthermore, oleic acid can be transformed into 7,10-dihydroxy-8(E)-octadecenoic acid by Pseudomonas aeruginosa, a process involving both hydroxylation and a shift of the double bond. gsartor.org

Derivatives of octadecanoic acid have been reported to possess antiviral, antibacterial, and antioxidant properties. researchgate.net The ethyl ester of (E)-9-octadecenoic acid, derived from lotus (B1177795) seedpod, has demonstrated anti-inflammatory effects by modulating key signaling pathways. nih.gov This highlights the potential of using this compound as a starting point for synthesizing molecules with therapeutic relevance. The structural modifications, often enzyme-catalyzed, are crucial for imparting these biological activities.

A notable derivative, (E)-9-oxooctadec-10-en-12-ynoic acid, has been shown to increase insulin-stimulated glucose uptake, suggesting its potential in managing diabetes. nih.gov This activity is mediated through the activation of the phosphoinositide 3-kinase (PI3K) pathway. nih.gov The presence of the acid functionality, however, can lead to metabolic liabilities, prompting researchers to synthesize amide bioisosteres to enhance the molecule's drug-like properties. nih.gov

The following table summarizes derivatives of octadecanoic acid and their observed biological activities:

| Derivative | Biological Activity | Source/Organism |

| 10-Hydroxystearic acid | Precursor from oleic acid | Pseudomonas sp. gsartor.org |

| 7,10-Dihydroxy-8(E)-octadecenoic acid | Bioactive product from oleic acid | Pseudomonas aeruginosa PR3 gsartor.org |

| (E)-9-Octadecenoic acid ethyl ester | Anti-inflammatory | Lotus seedpod nih.gov |

| (E)-9-Oxooctadec-10-en-12-ynoic acid | Antidiabetic (increases glucose uptake) | Synthetic derivative nih.gov |

| Octadecanoic acid esters | Antiviral, antibacterial, antioxidant | General researchgate.net |

Potential as a Lead Compound or Scaffold in Academic Drug Discovery Programs

Natural products have historically been a rich source of lead compounds in drug discovery due to their inherent structural diversity. nih.govup.ac.zahilarispublisher.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. mdpi.com The core structure of a lead compound is often referred to as a scaffold, which can be chemically modified to create a library of related compounds for screening. lifechemicals.comwiley-vch.de

This compound and its derivatives represent a class of molecules with potential as lead compounds in drug discovery programs. For example, (E)-9-oxooctadec-10-en-12-ynoic acid has been identified as a lead compound for developing antidiabetic agents. nih.gov Its ability to enhance glucose uptake provides a strong rationale for its further development. nih.gov However, the carboxylic acid group in this molecule is associated with potential metabolic instability and toxicity. nih.gov To address this, researchers have employed a common medicinal chemistry strategy of creating bioisosteres, such as amides, to improve the pharmacokinetic properties and reduce potential toxicity. nih.gov

The process of modifying a lead compound is central to drug development. By making structural analogues, it is possible to enhance pharmacological activity and reduce side effects. up.ac.za The diverse biological activities reported for derivatives of octadecanoic acid, including anti-inflammatory and anticancer properties, further underscore their potential as scaffolds for drug discovery. nih.govmdpi.com For instance, ursolic acid, a triterpenoid (B12794562) with a structure that includes a carboxylic acid like this compound, has been extensively modified to create derivatives with enhanced anticancer and anti-inflammatory activities. mdpi.com This demonstrates the value of natural product-like scaffolds in generating new therapeutic agents.

The following table outlines the potential of this compound and its derivatives as lead compounds:

| Compound/Derivative | Therapeutic Area | Rationale for Development |

| (E)-9-Oxooctadec-10-en-12-ynoic acid | Antidiabetic | Increases insulin-stimulated glucose uptake via the PI3K pathway. nih.gov |

| (E)-9-Octadecenoic acid ethyl ester | Anti-inflammatory | Suppresses the production of inflammatory mediators like NO and PGE2. nih.gov |

| Ursolic acid derivatives (structural analogs) | Anticancer, Anti-inflammatory | Structural modifications of the natural product lead to enhanced potency. mdpi.com |

Applications in Biocatalysis and Microbial Biotransformation for Producing Value-Added Compounds (e.g., dicarboxylic acids)

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a sustainable and highly specific alternative to traditional chemical synthesis. d-nb.infonih.gov Fatty acids, including derivatives of octadecanoic acid, are valuable renewable feedstocks for the biocatalytic production of value-added chemicals like dicarboxylic acids (DCAs). d-nb.inforesearchgate.net DCAs are important industrial monomers used in the production of polymers, fragrances, and lubricants. d-nb.info

The biotransformation of oleic acid, a close structural relative of this compound, into the C9 dicarboxylic acid azelaic acid (1,9-nonanedioic acid) has been extensively studied. acs.orgconsensus.appnih.gov This process often involves a multi-step enzymatic cascade. For example, a recombinant E. coli expressing a hydratase, an alcohol dehydrogenase, and a Baeyer-Villiger monooxygenase can convert oleic acid into an ester intermediate. consensus.app This intermediate is then hydrolyzed to yield 9-hydroxynonanoic acid and n-nonanoic acid. consensus.app The 9-hydroxynonanoic acid can be further oxidized to azelaic acid by another set of enzymes. nih.gov

Whole-cell biocatalysts, such as the yeast Candida tropicalis, are particularly effective for producing long-chain DCAs. d-nb.infonih.gov C. tropicalis can convert fatty acids via the ω-oxidation pathway, where the terminal methyl group of the fatty acid is oxidized to a carboxylic acid. nih.gov This process can be optimized by controlling fermentation conditions, such as the glucose feed rate, to achieve high yields and productivities. d-nb.info For instance, an optimized process for producing cis-octadec-9-enedioic acid from oleic acid using C. tropicalis reached a final titer of approximately 45 g/L with a volumetric productivity of 0.56 g/L/h. d-nb.info

The table below details some examples of biocatalytic transformations of C18 fatty acids to produce value-added compounds.

| Substrate | Biocatalyst | Key Enzymes | Product(s) | Reference |

| Oleic acid | Recombinant E. coli | Hydratase, Alcohol Dehydrogenase, Baeyer-Villiger Monooxygenase | 9-Hydroxynonanoic acid, Azelaic acid | consensus.appnih.gov |

| Oleic acid | Candida tropicalis | Cytochrome P450 monooxygenases, Dehydrogenases | cis-Octadec-9-enedioic acid | d-nb.info |

| Nonanoic acid | Candida tropicalis | ω-oxidation pathway enzymes | Azelaic acid | acs.org |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Gaps in Understanding (E)-Octadecan-9-ynoic Acid

Research specifically identifying and characterizing This compound is notably scarce in publicly available scientific literature. The nomenclature itself presents an ambiguity, as the "(E)" designation refers to the stereochemistry of a carbon-carbon double bond, which is absent in the parent structure of octadec-9-ynoic acid (stearolic acid). This suggests that the compound of interest may be a related molecule containing both a double bond and a triple bond, or that the name is used colloquially or erroneously in some contexts.

However, research on the closely related octadec-9-ynoic acid (stearolic acid) provides some insights. Studies have identified it as a compound with potent biological activity. Notably, octadec-9-ynoic acid isolated from the flowers of Porcelia macrocarpa displayed significant antitrypanosomal activity against the trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease, with an IC50 value of 27.6 µM. nih.gov The mechanism of its lethal action on the parasite was linked to the depolarization of the plasma membrane potential, rather than an increase in reactive oxygen species or membrane permeability. nih.gov Additionally, earlier research has suggested that 9-octadecynoic acid can bind to DNA and weakly inhibit DNA polymerase activity. nih.gov

Key Research Findings on Octadec-9-ynoic Acid (Stearolic Acid)

| Finding | Organism/System | Significance | Reference |

| Antitrypanosomal Activity | Trypanosoma cruzi | Potential lead compound for Chagas disease treatment. | nih.gov |

| Mechanism of Action | Trypanosoma cruzi | Causes depolarization of the parasite's plasma membrane. | nih.gov |

| DNA Interaction | In vitro | Binds to DNA and weakly inhibits DNA polymerase. | nih.gov |

The primary gap in understanding is the near-complete lack of specific data for the (E)-isomer, if such a compound exists and is stable. Furthermore, even for stearolic acid, a comprehensive biological profile is missing. Key unanswered questions include:

Its biosynthetic pathways in the organisms that produce it.

Its metabolic fate and potential metabolites in mammalian systems.

A broader screening of its pharmacological activities (e.g., anti-inflammatory, anticancer, antimicrobial).

The precise molecular interactions underlying its observed biological effects.

The influence of stereochemistry (i.e., an (E)- or (Z)-double bond elsewhere in the chain) on its activity.

Emerging Research Frontiers in Acetylenic Fatty Acid Biology

Acetylenic fatty acids, a class of compounds characterized by one or more carbon-carbon triple bonds, are a frontier in lipid research. nih.gov Found in plants, fungi, and marine organisms, they exhibit a wide array of pharmacological properties. nih.gov

Emerging research is focused on several key areas:

Novel Bioactivities: Beyond established antifungal and antibacterial effects, researchers are exploring their potential as antitumor, antiparasitic, and antiviral agents. nih.gov Some acetylenic fatty acids are potent inhibitors of enzymes involved in inflammatory pathways, such as prostaglandin (B15479496) biosynthesis. thegoodscentscompany.com

Biosynthesis and Genetic Engineering: The enzymatic machinery that produces acetylenic bonds, primarily fatty acid acetylenases and desaturases, is a major area of investigation. mdpi.com Understanding these pathways opens the door to producing these valuable compounds sustainably through metabolic engineering in plants or microorganisms. mdpi.comosti.gov

Mechanism of Action: Studies are moving beyond phenotypic screening to elucidate how these molecules work at a cellular level. For example, 6-Nonadecynoic acid (6-NDA) exerts its antifungal effect by disrupting fatty acid homeostasis, inhibiting the formation of long-chain fatty acids. nih.gov Other acetylenic fatty acids have been found to inhibit fatty acid biosynthesis in pathogens like Plasmodium falciparum (malaria) and Mycobacterium smegmatis. nih.gov

Lipid Signaling: There is growing recognition that unusual fatty acids, including acetylenics, may act as signaling molecules, similar to the well-studied eicosanoids. researchgate.net However, the study of these "octadecanoids" is hampered by a lack of analytical standards and standardized nomenclature. researchgate.net

Potential for Translational Research and Collaborative Studies

The unique biological activities of acetylenic fatty acids present significant opportunities for translational research, converting basic scientific discoveries into practical applications.

Drug Development: The potent and specific activity of compounds like octadec-9-ynoic acid against T. cruzi highlights the potential for developing new drugs for neglected tropical diseases. nih.gov The broad antifungal and antibacterial properties of other acetylenic acids could be harnessed to combat drug-resistant infections. nih.govmdpi.com Furthermore, the discovery of PTP1B inhibition by related fatty acids suggests a possible, though yet unexplored, avenue for developing novel therapeutics for type-2 diabetes. nih.gov Natural product-inspired synthesis has already led to the identification of antibacterial compounds with dual enzyme inhibition, providing potential lead structures for new antibiotics. rsc.org

Agrochemicals: Some acetylenic fatty acids and their esters have been shown to inhibit lettuce seed germination and seedling growth, indicating potential applications as natural herbicides. oup.com